molecular formula C8H9ClN2O2 B1315276 Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate CAS No. 2134-36-3

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Cat. No. B1315276
CAS RN: 2134-36-3
M. Wt: 200.62 g/mol
InChI Key: LXIAVLIGRIDNHQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a chemical compound with the CAS Number: 2134-36-3 . It has a molecular weight of 200.62 and is known to be an active pharmaceutical intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-chloro-2-methyl-5-pyrimidinecarboxylate . The InChI code is 1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It’s slightly soluble in water . The compound has a molecular formula of C8H9ClN2O2 .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

“Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate” has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Antiviral Activity

Pyrimidine and its derivatives, including “Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate”, have been proven to have antiviral activity . This makes them valuable in the development of antiviral drugs.

Anticancer Activity

These compounds have also been found to have anticancer activity . This suggests that they could be used in the development of new cancer therapies.

Antioxidant Activity

The antioxidant activity of pyrimidine and its derivatives has been documented . This property could make them useful in combating oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

“Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate” and its derivatives have been shown to have antimicrobial activity . This could potentially be harnessed in the development of new antimicrobial agents.

Pharmaceutical Intermediates

This compound is an active pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIAVLIGRIDNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506549
Record name Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

CAS RN

2134-36-3
Record name Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In cold (˜0° C.) phosphorous oxychloride (40 mL) was carefully added triethylamine (1.87 mL) with stirring. To this was added, in parts, ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (5.00 g, 27.4 mmol). The mixture then warmed to 40° C. and stirred under Argon for 2 hours. The mixture was evaporated free of phosphorous oxychloride, diluted with chloroform (150 mL) and poured carefully into ice (400 mL) and allowed to warm to RT. The organic phase was separated, washed with saturated sodium bicarbonate (75 mL), then brine (100 mL) and dried over sodium sulfate. The solvents evaporated to give a thick oil which was purified by chromatography (Biotage Si-40 column, 15-40% ethyl acetate/hexane) to give ethyl 4-chloro-2-methylpyrimidine-5-carboxylate as a clear oil (2.96 g, 53% yield). 1H NMR (400 MHz, DMSO-d6): δ 1.31 (t, 3 H), 2.66 (s, 3 H), 4.34 (q, 2 H), 9.06 (s, 1 H); MS (ESI) m/z: 201.0 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
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Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
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Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
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Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

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